2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol

Description

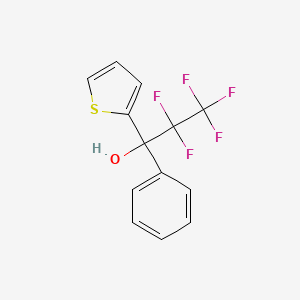

This fluorinated secondary alcohol (molecular formula C₁₄H₁₀F₅NO) features a propan-1-ol backbone substituted with a phenyl group, a thiophen-2-yl group, and a pentafluoroethyl (-CF₂CF₃) moiety. Its structural complexity arises from the combination of aromatic (phenyl, thiophene) and highly electronegative fluorine substituents, which confer unique physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-phenyl-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F5OS/c14-12(15,13(16,17)18)11(19,10-7-4-8-20-10)9-5-2-1-3-6-9/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWYUXGZTMWWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CS2)(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-phenyl-1-(thiophen-2-yl)propan-1-one.

Fluorination: The key step involves the introduction of fluorine atoms. This can be achieved using reagents such as hydrogen fluoride (HF) or other fluorinating agents under controlled conditions.

Reduction: The final step involves the reduction of the ketone group to an alcohol, which can be accomplished using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their activity.

Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Key Comparative Data

Research Implications

- Fluorine’s Role : The pentafluoro group in the target compound enhances lipophilicity and metabolic stability, critical for drug candidates, but its discontinuation suggests synthetic or regulatory challenges .

- Thiophene vs. Pyridine : Thiophene’s sulfur atom contributes to π-conjugation (useful in organic electronics), while pyridine’s nitrogen enables hydrogen bonding (favored in biological systems) .

- Chlorinated Analogs: Lower cost and simpler synthesis make chlorinated propanols viable for academic studies, though fluorine’s superior electronegativity justifies its use in advanced applications .

Biological Activity

2,2,3,3,3-Pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol (CAS Number: 722491-65-8) is a fluorinated organic compound notable for its unique structure that includes a phenyl group, a thiophenyl group, and five fluorine atoms. These characteristics contribute to its potential biological activity and applications in medicinal chemistry and materials science.

The molecular formula of this compound is C13H9F5OS. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 296.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Synthesis Methods

The synthesis of this compound typically involves:

- Preparation of Starting Materials : Synthesis begins with 1-phenyl-1-(thiophen-2-yl)propan-1-one.

- Fluorination : The introduction of fluorine atoms using hydrogen fluoride (HF) or other fluorinating agents.

- Reduction : The ketone group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

The biological activity of this compound may be attributed to its interaction with various molecular targets. The presence of fluorine enhances hydrogen bonding capabilities and non-covalent interactions with biomolecules, potentially influencing enzyme activity and receptor modulation.

Potential Molecular Targets

- Enzymes : Interaction with metabolic enzymes could alter their activity.

- Receptors : Binding to specific receptors may modify signal transduction pathways.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities including anticancer properties. For instance, studies on related compounds have shown promising cytotoxic effects against breast cancer cell lines (MCF-7), with some derivatives demonstrating higher efficacy than established drugs like Tamoxifen .

Table 2: Biological Activity of Related Compounds

| Compound Name | Cytotoxicity (IC50 µM) | Reference |

|---|---|---|

| Tamoxifen | 0.5 | |

| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | 0.25 | |

| 2,2,3,3,3-Pentafluoro derivatives | Not specified |

Case Studies

A study evaluating the cytotoxic effects of various β-aryl β-thioketones found that modifications to the thiophenic structure significantly impacted their anticancer activity. The introduction of fluorinated groups enhanced the overall potency against cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Q. What are the optimal synthetic routes for 2,2,3,3,3-pentafluoro-1-phenyl-1-(thiophen-2-yl)propan-1-ol, and how can byproduct formation be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or fluorination reactions. For example, describes the reduction of a ketone precursor (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one) using NaBH₄, yielding a mixture of alcohols. To minimize byproducts like 1-(thiophen-2-yl)propan-1-ol (5), precise stoichiometric control of NaBH₄ and reaction temperature optimization (e.g., 0–5°C) are critical. Subsequent acetylation with acetic anhydride isolates intermediates .

- Key Data :

| Step | Reagents/Conditions | Byproduct Mitigation |

|---|---|---|

| Reduction | NaBH₄, 0–5°C | Limited to 1.2 eq. NaBH₄ |

| Acetylation | Ac₂O, RT | Excess acetic anhydride (2.5 eq.) |

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Software suites like SHELX (for structure refinement) and OLEX2 (for visualization and analysis) are widely used. For example, highlights SHELXL’s robustness in refining small-molecule structures, even with high fluorine content, which complicates electron density mapping .

Q. What safety protocols are recommended for handling this fluorinated compound?

- Methodological Answer : Refer to safety data sheets (SDS) for fluorinated alcohols. specifies precautions for structurally similar compounds, including:

- Use of nitrile gloves and fume hoods to avoid inhalation.

- Immediate consultation with a physician in case of exposure, as fluorinated alcohols may exhibit toxicity .

Advanced Research Questions

Q. How do the electron-withdrawing effects of pentafluorinated substituents influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The strong electron-withdrawing nature of -CF₃ groups activates the carbonyl or hydroxyl group for nucleophilic attack. For example, in enzymatic resolutions ( ), CAL B lipase selectively hydrolyzes acetylated intermediates due to enhanced electrophilicity at the reaction site. Computational studies (DFT calculations) can quantify this effect by analyzing charge distribution .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) for this compound?

- Methodological Answer :

- NMR : Fluorine-19 NMR is essential to confirm pentafluoro substitution patterns.

- Mass Spec : High-resolution MS (HRMS) differentiates between isobaric species (e.g., distinguishing -CF₃ from other substituents).

- Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR chemical shift calculations) .

Q. How can enantioselective synthesis of this compound be achieved for pharmacological studies?

- Methodological Answer : Enzymatic resolution using immobilized lipases (e.g., CAL B) is effective. demonstrates >95% enantiomeric excess (ee) for similar thiophene derivatives via hydrolysis of racemic acetylated intermediates. Reaction conditions (pH 7.0, 25°C) and solvent choice (tert-butyl methyl ether) are critical for enzyme activity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes or receptors. For example, highlights the importance of trifluoromethoxy groups in binding to metabolic enzymes. Parameterization of fluorine atoms in force fields (e.g., CHARMM) is required for accuracy .

Key Challenges and Recommendations

- Challenge : Fluorine’s electronegativity complicates crystallographic refinement.

Solution : Use high-resolution data (>1.0 Å) and SHELXL’s TWIN/BASF commands for twinned crystals . - Challenge : Contradictions in biological activity data.

Solution : Validate receptor binding assays with orthogonal techniques (SPR, ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.